molecular formula C23H23N5O5 B2776962 2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-40-6

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2776962
CAS No.: 899742-40-6
M. Wt: 449.467
InChI Key: RQEMYDNEZDFMAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Studies of Purine N-Oxides

The research on purine derivatives, such as the synthesis of purine 3-N-oxides, provides foundational knowledge on the chemical behavior and properties of purine compounds. This includes insights into their oxidation processes and hydrolysis reactions, which are critical for understanding the chemical nature and potential applications of "2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" (Kawashima & Kumashiro, 1969).

Polymorphic Modifications

Understanding the polymorphic modifications of purine derivatives is essential for pharmaceutical applications. Studies on compounds like 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide have revealed important data on diuretic properties and structural modifications, offering insights into the potential biomedical applications of purine derivatives (Shishkina et al., 2018).

Biological Activity and Mechanisms

Antiviral and Antifolate Properties

The exploration of purine derivatives for their antiviral and antifolate properties has been a significant area of research. For example, studies have synthesized novel purine analogues and evaluated their potential as antiviral agents, shedding light on the mechanisms of action and the therapeutic potential of these compounds (Duckworth et al., 1991).

Cytotoxicity and Antitumor Effects

Research into the cytotoxicity and antitumor effects of purine derivatives, such as the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, has provided valuable insights into the potential cancer-fighting properties of these compounds. This includes the evaluation of their in vitro cytotoxic activity against cancer cells, which is crucial for the development of new anticancer therapies (Hassan et al., 2014).

Chemical Behavior and Tautomerism

Tautomerism and Reactivity

The study of tautomerism in purine derivatives, including investigations into their hydrolytic behavior and electronic aspects, provides a deeper understanding of the chemical reactivity and stability of these compounds. This knowledge is essential for their application in various scientific and pharmaceutical contexts (Broo & Holmen, 1996).

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5/c1-4-32-15-9-7-6-8-14(15)28-22-19(26-23(28)30)18(20(24)29)25-21(27-22)13-10-11-16(33-5-2)17(12-13)31-3/h6-12H,4-5H2,1-3H3,(H2,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEMYDNEZDFMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.